molecular formula C16H17N9 B2777713 N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine CAS No. 2200781-56-0

N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine

Cat. No.: B2777713
CAS No.: 2200781-56-0
M. Wt: 335.375
InChI Key: PBCBIQAJNFSALA-UHFFFAOYSA-N
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Description

“N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine” is a complex organic compound that contains several heterocyclic rings, including triazole and pyrazine . These types of compounds are known for their versatile biological activities and are present in a number of drug classes .


Synthesis Analysis

The synthesis of such compounds often involves the use of synthetic strategies and approaches to assemble the pyrazolopyridine system . The synthesis of triazole derivatives, for instance, has been extensively studied and various methods have been developed .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two carbon and three nitrogen atoms in the triazole ring, and two nitrogen atoms in the pyrazine ring . This allows the compound to readily bind in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the triazole and pyrazine rings. These rings are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the nitrogen atoms in the triazole and pyrazine rings could influence its polarity and solubility .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Development

Research in chemical synthesis has led to the exploration of fused azolo[1,5-a]pteridines and azolo[5,1-b]purines, showcasing methods for nitration and heterocyclization to produce novel compounds with potential applications in various fields including pharmaceuticals and agrochemicals (Gazizov et al., 2020). Similarly, the development of N-arylpyrazole-containing enaminones has been investigated for their antitumor and antimicrobial activities, suggesting the broader applicability of such structures in medicinal chemistry (Riyadh, 2011).

Advanced Heterocyclic Chemistry

The creation of aza-2-dienes-1,3 for the preparation of N-aminoimidazoles, triazolo[1,2,4][1,5-a]pyrazines, and imidazo[1,2-a]pyrazines indicates the versatility of these compounds in synthesizing complex heterocycles that could have extensive utility in pharmaceuticals and organic materials (Legroux et al., 1987).

Potential Herbicidal Activity

One study mentioned the preparation of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, highlighting their excellent herbicidal activity across a broad spectrum of vegetation at low application rates, pointing towards the agricultural applications of such chemical structures (Moran, 2003).

Antimicrobial and Antitumor Applications

The synthesis and reactions of 3-[3-(dimethylamino)propenoyl]-1,7-diphenyl [1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one highlight the potential antimicrobial activities of the compounds prepared, underlining the significance of these heterocyclic compounds in developing new antimicrobial agents (Farghaly, 2008).

Synthesis Techniques and Pharmaceutical Applications

Another study focused on the discovery of AZD9833, a potent and orally bioavailable selective estrogen receptor degrader and antagonist, showcases the advanced application of such heterocyclic compounds in the treatment of ER+ breast cancer, indicating the critical role of this chemical class in therapeutic development (Scott et al., 2020).

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the retrieved papers, triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical compound, appropriate safety measures should be taken when handling it .

Properties

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazolo[1,5-a]pyrazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N9/c1-11-19-20-14-3-4-15(21-25(11)14)23-9-12(10-23)22(2)16-13-5-6-18-24(13)8-7-17-16/h3-8,12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCBIQAJNFSALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=CN5C4=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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